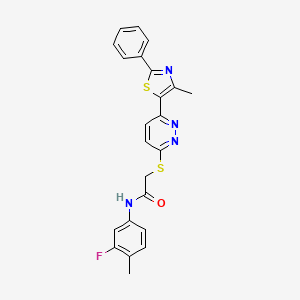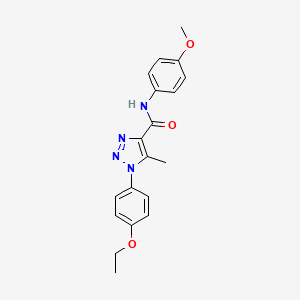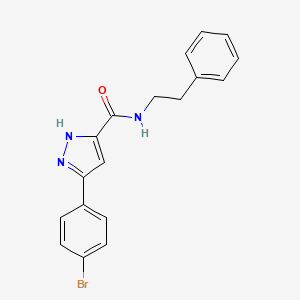![molecular formula C20H18ClFN4O B11289388 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11289388.png)
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position and a carbonyl group at the 5-position, along with a piperazine ring substituted with a 4-fluorophenyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can be carried out under mild conditions with high yields .
-
Substitution Reactions: : The 4-chlorophenyl group is introduced at the 3-position of the pyrazole ring through electrophilic substitution reactions. This step may involve the use of chlorinated aromatic compounds and appropriate catalysts to achieve the desired substitution.
-
Formation of the Piperazine Ring: : The piperazine ring is synthesized separately and then coupled with the pyrazole derivative. The 4-fluorophenyl group is introduced through nucleophilic substitution reactions using fluorinated aromatic compounds.
-
Coupling Reaction: : The final step involves the coupling of the pyrazole derivative with the piperazine derivative to form the target compound. This step may require the use of coupling agents and appropriate reaction conditions to achieve high yields.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
-
Substitution: : The compound can undergo substitution reactions at the aromatic rings, particularly the 4-chlorophenyl and 4-fluorophenyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.
-
Coupling Reactions: : The compound can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex derivatives. Common coupling agents include palladium catalysts and copper catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It serves as a starting material for the development of new chemical entities with potential therapeutic applications.
-
Biology: : The compound has been studied for its biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has shown potential as a lead compound for the development of new drugs targeting various diseases.
-
Medicine: : The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. It has shown promising results in preclinical studies.
-
Industry: : The compound is used in the development of new materials with specific properties, such as fluorescence and photoluminescence. It has applications in the textile industry as a fluorescent whitening agent and in high-tech fields as laser dyes and fluorescent probes .
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole: : This compound has a similar structure but lacks the piperazine ring. It has been studied for its biological activities and serves as a reference compound for comparison.
-
4-(4-Chlorophenyl)-1-(4-fluorophenyl)piperazine: : This compound has a similar structure but lacks the pyrazole ring. It has been studied for its biological activities and serves as a reference compound for comparison.
-
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: : This compound has a similar structure but contains a carboxylic acid group instead of a carbonyl group. It has been studied for its biological activities and serves as a reference compound for comparison.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18ClFN4O |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H18ClFN4O/c21-15-3-1-14(2-4-15)18-13-19(24-23-18)20(27)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
HIODZPNSNCIYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11289327.png)
![3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11289330.png)

![2-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B11289339.png)
![Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11289342.png)

![1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11289356.png)
![Ethyl 6-[(4-methylpiperazin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11289366.png)

![(2E)-3-(2-chlorophenyl)-1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}prop-2-en-1-one](/img/structure/B11289373.png)
![N-(4-chlorophenyl)-2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11289380.png)

![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11289397.png)
![5-amino-1-[4-(dimethylamino)phenyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11289402.png)
